6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N2,N4-BIS(3-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a benzothiazole moiety linked to a triazine core
Preparation Methods
The synthesis of 6-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N2,N4-BIS(3-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptobenzothiazole with appropriate triazine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts such as L-proline and solvents like ethanol or dimethylformamide (DMF) to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Scientific Research Applications
6-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N2,N4-BIS(3-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 6-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N2,N4-BIS(3-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The benzothiazole moiety is known to interact with proteins, while the triazine core can form stable complexes with metal ions, enhancing its biological activity .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and triazine-based molecules. For example:
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide: This compound also features a benzothiazole moiety and exhibits anticonvulsant activity.
2-Arylbenzothiazoles: These compounds have a similar benzothiazole structure and are known for their antimicrobial and anticancer properties.
6-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N2,N4-BIS(3-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its unique combination of benzothiazole and triazine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20N6S2 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H20N6S2/c1-15-7-5-9-17(13-15)25-21-28-22(26-18-10-6-8-16(2)14-18)30-23(29-21)32-24-27-19-11-3-4-12-20(19)31-24/h3-14H,1-2H3,(H2,25,26,28,29,30) |
InChI Key |
XLRNAGKRASSCJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4S3)NC5=CC=CC(=C5)C |
Origin of Product |
United States |
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